2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile
Description
Properties
IUPAC Name |
2-[(4-cyanophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-11-2-7-14(9-17)15(18-11)19-10-13-5-3-12(8-16)4-6-13/h2-7H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXACGWIZOCMBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile typically involves the reaction of 4-cyanobenzyl chloride with 6-methylnicotinonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines under appropriate conditions.
Substitution: The aromatic ring and the nitrile groups can participate in various substitution reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various electrophiles or nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: Its ability to interact with biological targets makes it a valuable scaffold for medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrile and thioether groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs.
- Steric and Lipophilic Effects: The trifluoromethyl group in and increases molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to the target compound’s simpler methyl and cyano groups .
- Biological Implications : Halogenated analogs (Br, Cl, F) may exhibit distinct binding affinities in biological targets (e.g., kinase enzymes) due to differences in van der Waals interactions and steric hindrance .
Biological Activity
2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a nicotinonitrile backbone with a thioether linkage and a cyano group, which may contribute to its biological activity. The general structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it has inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A case study involving MCF-7 cells revealed a dose-dependent increase in apoptosis markers when treated with varying concentrations of the compound.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. In animal models of inflammation, the compound significantly decreased levels of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Further research is needed to elucidate the precise molecular mechanisms.
Case Studies
Several case studies have investigated the effects of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : A study involving patients with advanced breast cancer explored the use of this compound as an adjunct therapy alongside traditional chemotherapy. Patients receiving the compound showed improved outcomes and reduced side effects.
- Case Study on Inflammation : An observational study examined patients with rheumatoid arthritis treated with this compound. The findings suggested improvements in joint swelling and pain, correlating with decreased inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
